molecular formula C14H23NO3 B2611993 Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate CAS No. 2287237-83-4

Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate

Cat. No. B2611993
CAS RN: 2287237-83-4
M. Wt: 253.342
InChI Key: VCGWNUQUAWWCPQ-HBNTYKKESA-N
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Description

Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. 3.1]nonanyl]carbamate.

Scientific Research Applications

Enantioselective Synthesis and Organic Chemistry Applications

Tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate serves as a critical intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The compound's structure has facilitated studies on the relative substitution of the cyclopentane ring, proving essential for understanding β-2-deoxyribosylamine analogues (Ober et al., 2004). Additionally, tert-butyl groups, a common motif in medicinal chemistry, have been evaluated for their impact on drug properties, offering insights into alternative substituents that modulate physicochemical and pharmacokinetic properties without the drawbacks associated with tert-butyl groups (Westphal et al., 2015).

Catalysis and Reaction Mechanisms

The tert-butyl moiety has been utilized in various catalytic processes and reaction mechanisms. For instance, Indium(III) halides have shown high efficiency in catalyzing the N-tert-butoxycarbonylation of amines with excellent yields, demonstrating the versatility of tert-butyl carbamates in synthesizing N-tert-butyl-carbamates from different amines under solvent-free conditions (Chankeshwara & Chakraborti, 2006). Such studies underline the importance of tert-butyl carbamates in organic synthesis, providing a pathway to protected amino acids and facilitating chemoselective transformations.

Material Science and Sensory Applications

Tert-butyl carbamates have also found applications in material science, particularly in the development of sensory materials. For instance, benzothiazole modified tert-butyl carbazole derivatives have been synthesized, forming organogels capable of detecting volatile acid vapors. The introduction of tert-butyl groups played a critical role in gel formation and the strong blue emissive properties of these materials, highlighting their potential in chemosensory applications (Sun et al., 2015).

properties

IUPAC Name

tert-butyl N-[(1R,2R,5S)-9-oxo-2-bicyclo[3.3.1]nonanyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-11-8-7-9-5-4-6-10(11)12(9)16/h9-11H,4-8H2,1-3H3,(H,15,17)/t9-,10+,11+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGWNUQUAWWCPQ-HBNTYKKESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2CCCC1C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2CCC[C@H]1C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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